5-Quinolin-3-ylpyrazin-2-amine
Description
Historical Context and Significance of Quinoline-Based Heterocycles in Medicinal Chemistry
The quinoline (B57606) scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has a rich history and profound significance in medicinal chemistry. nih.gov Its story began in 1834 when it was first isolated from coal tar. monash.edu However, its prominence soared with the isolation of the quinoline alkaloid quinine (B1679958) from the bark of the Cinchona tree, which became the first effective treatment for malaria and remained a cornerstone of therapy for centuries. nih.govucdavis.edu
The success of quinine spurred the development of synthetic quinoline-based drugs. Modifications of the quinoline core led to the synthesis of highly successful antimalarial agents like chloroquine , pamaquine, and primaquine (B1584692) in the 1930s and 1940s. nih.govucdavis.edu Beyond its antimalarial legacy, the quinoline nucleus has proven to be remarkably versatile. It forms the structural foundation for a wide array of therapeutic agents, including antibacterial drugs (e.g., fluoroquinolones like ciprofloxacin ), anticancer agents (e.g., camptothecin and its clinical derivatives topotecan (B1662842) and irinotecan), and local anesthetics (e.g., cinchocaine). nih.govmonash.edu The broad spectrum of biological activities associated with quinoline derivatives, such as anticancer, antimicrobial, anti-inflammatory, and kinase inhibition, has cemented its status as a privileged scaffold in drug discovery. nih.govucdavis.edunih.gov
Recent Advancements and Biological Relevance of Pyrazine-Containing Compounds
The pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is another pharmacophore of significant interest in contemporary medicinal chemistry. Current time information in Bangalore, IN.researchgate.net Pyrazine derivatives are prevalent in natural products and have been increasingly incorporated into synthetic molecules to explore a wide range of biological activities. Current time information in Bangalore, IN.nih.gov Research has demonstrated that pyrazine-containing compounds exhibit potent anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant properties. researchgate.net
In oncology, pyrazine derivatives have been investigated as inhibitors of critical cell signaling pathways. For instance, they form the core of inhibitors for kinases like Spleen Tyrosine Kinase (Syk) and are being explored for their potential to induce apoptosis and arrest the cell cycle in cancer cells. researchgate.netnih.gov A notable example of a pyrazine-containing drug is pyrazinamide , a first-line medication for the treatment of tuberculosis. rsc.org The ability of the pyrazine scaffold to participate in various biological interactions and its synthetic tractability make it a hot topic in pharmaceutical research, continually finding applications in the development of new therapeutic agents. Current time information in Bangalore, IN.mdpi.com
Rationale for the Academic Investigation of 5-Quinolin-3-ylpyrazin-2-amine as a Promising Scaffold
The rationale for investigating This compound is rooted in the principle of molecular hybridization. By covalently linking the well-established quinoline pharmacophore with the biologically versatile pyrazine moiety, a novel scaffold is created with the potential to exhibit unique or enhanced biological properties. This strategy aims to leverage the distinct attributes of both parent heterocycles.
Several lines of evidence support the investigation of such hybrids:
Kinase Inhibition: Both quinoline and pyrazine scaffolds are independently found in numerous kinase inhibitors. researchgate.netnih.gov Fused pyridine and pyrazine derivatives, including quinolines, have been specifically explored as inhibitors of PI3K/mTOR pathways, which are crucial in cancer cell growth and proliferation. nih.govwipo.int Therefore, This compound is a logical candidate for screening against various protein kinases implicated in disease.
Anticancer and Antimicrobial Potential: The proven anticancer and antimicrobial activities of both individual scaffolds suggest that their hybrid could lead to potent new agents in these therapeutic areas. nih.govrsc.org Research on similar compounds indicates that the This compound structure may inhibit pathways involved in cell proliferation or microbial growth. evitachem.com
Antiviral Activity: Some research suggests that compounds with structures related to This compound may act as inhibitors of viral enzymes like RNA-dependent RNA polymerases, making them candidates for antiviral drug development. evitachem.com
The specific linkage in This compound , connecting the 3-position of the quinoline to the 5-position of the 2-aminopyrazine (B29847), creates a defined three-dimensional structure that can be explored for its fit into various biological targets, such as enzyme active sites. evitachem.com
Table 1: Biological Activities of Parent Scaffolds and Related Hybrids
| Scaffold/Compound Class | Biological Activity Investigated | Key Findings | Reference(s) |
|---|---|---|---|
| Quinoline Derivatives | Anticancer | Serves as a scaffold for numerous agents inhibiting tyrosine kinases, DNA repair, and tubulin polymerization. | nih.gov |
| Quinoline Derivatives | Antimalarial | Forms the basis of historical and current drugs like quinine and chloroquine. | ucdavis.edu |
| Pyrazine Derivatives | Kinase Inhibition | Pyrazine-based compounds have been developed as potent inhibitors of Syk kinase. | researchgate.net |
| Pyrazine Derivatives | Antitubercular | The drug Pyrazinamide is a cornerstone of tuberculosis therapy. | rsc.org |
| Quinoline-Pyrazine Hybrids | PI3K Kinase Inhibition | Amino-substituted quinoline and quinoxaline (B1680401) (a pyrazine analog) derivatives show selective inhibition of PI3 kinase enzymes. | wipo.int |
| Quinoline-Pyrazoline Hybrids | Anticancer | Hybrid derivatives bearing pyrazoline heterocycles showed inhibitory effects on EGFR at nanomolar concentrations. | nih.gov |
| Aminoquinoline-Pyrazine Hybrids | Anti-plasmodial & Anti-mycobacterial | A synthesized hybrid ligand and its metal complexes exhibited moderate anti-plasmodial and anti-mycobacterial activity. | scielo.org.mx |
Overview of Current Research Gaps and the Proposed Research Objectives for this compound
Despite the strong rationale for its investigation, a survey of the scientific literature reveals a significant research gap concerning the specific compound This compound . While extensive research exists on the individual quinoline and pyrazine cores and some of their hybrid combinations, detailed biological and pharmacological data for this precise molecule are conspicuously absent.
Identified Research Gaps:
Lack of Comprehensive Biological Screening: The compound has not been systematically evaluated against a broad panel of biological targets, such as a wide range of protein kinases, cancer cell lines, or microbial strains.
Unknown Mechanism of Action: The specific molecular targets and the mechanism by which This compound might exert any biological effect are currently unknown.
Limited Structure-Activity Relationship (SAR) Data: Without the synthesis and evaluation of related analogs, no structure-activity relationship has been established. It is unclear how modifications to the quinoline or pyrazine rings would affect its activity.
Proposed Research Objectives: Based on these gaps, the primary research objectives for an academic inquiry into This compound would be:
Synthesis and Characterization: To develop and optimize a synthetic route for This compound and to fully characterize its chemical structure and properties.
Broad Biological Evaluation: To perform comprehensive in vitro screening of the compound to identify its primary biological activities, focusing on its potential as an anticancer, antimicrobial, or kinase-inhibiting agent.
Target Identification and Validation: Should significant activity be observed, the next objective would be to identify the specific molecular target(s) of the compound.
Mechanistic Studies: To elucidate the downstream cellular effects and mechanism of action, such as induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.
Preliminary SAR Studies: To synthesize a small library of analogs to explore the initial structure-activity relationships, providing a foundation for future lead optimization.
Scope and Organization of the Academic Inquiry into this compound
An academic investigation into This compound would be structured as a multi-stage project, progressing from fundamental chemistry to detailed biological evaluation.
The scope of the inquiry would initially be confined to in vitro studies to establish a baseline of biological activity and identify a clear therapeutic direction. The investigation would be organized as follows:
Phase 1: Chemical Synthesis and Analysis. This phase would focus on the chemical synthesis of This compound , potentially via a coupling reaction between a quinoline precursor and an aminopyrazine precursor. Full characterization using techniques like NMR, Mass Spectrometry, and Elemental Analysis would be essential to confirm the structure and purity of the compound.
Phase 2: Initial Biological Screening. The purified compound would be submitted to a broad panel of in vitro assays. This would include cytotoxicity screening against a diverse set of human cancer cell lines (e.g., lung, breast, colon, prostate) and a panel of kinase activity assays, focusing on kinases relevant to oncology and inflammatory diseases (e.g., EGFR, PI3K, mTOR, Syk).
Phase 3: Focused Mechanistic Investigation. If the initial screening yields a "hit" (i.e., significant activity in a particular assay), this phase would involve more detailed studies to understand how the compound works. For an anticancer hit, this would include assays to measure apoptosis (e.g., Annexin V staining), cell cycle progression (e.g., flow cytometry), and the modulation of specific signaling proteins (e.g., Western blotting).
Phase 4: Analog Synthesis and SAR. Based on the results of the mechanistic studies, a limited set of structurally related analogs would be designed and synthesized. Evaluating these analogs would provide initial insights into the structure-activity relationship, guiding the design of more potent and selective future compounds.
This structured inquiry would systematically address the current research gaps and provide a comprehensive initial assessment of the therapeutic potential of the This compound scaffold.
Structure
3D Structure
Properties
IUPAC Name |
5-quinolin-3-ylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c14-13-8-16-12(7-17-13)10-5-9-3-1-2-4-11(9)15-6-10/h1-8H,(H2,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCFLMSYWGJJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CN=C(C=N3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoinformatic Analysis of 5 Quinolin 3 Ylpyrazin 2 Amine
Retrosynthetic Analysis of 5-Quinolin-3-ylpyrazin-2-amine
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.injocpr.comamazonaws.com This process involves breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions.
Disconnection Strategies for the Quinoline (B57606) and Pyrazine (B50134) Moieties
Primary Disconnection: C-C Bond between Rings
This disconnection leads to two potential pathways, depending on which fragment acts as the nucleophile and which as the electrophile in a cross-coupling reaction (e.g., Suzuki, Stille, or Negishi coupling):
Pathway A: A quinoline-3-yl organometallic reagent (like a boronic acid) and a halogenated 2-aminopyrazine (B29847).
Pathway B: A 3-haloquinoline and an organometallic pyrazine derivative.
An alternative strategy involves constructing one heterocycle directly onto the other. For instance, the pyrazine ring could be assembled from a precursor already containing the quinoline moiety. This involves disconnecting the N-C bonds of the pyrazine ring. This approach would begin with a quinoline-derived α-dicarbonyl or α-aminoketone intermediate.
Identification of Key Precursors and Synthetic Intermediates
Based on the disconnection strategies, several key precursors and intermediates can be identified.
For C-C Cross-Coupling Strategies:
Quinoline Precursors: 3-Bromoquinoline or Quinoline-3-boronic acid. These are common intermediates in organic synthesis.
Pyrazine Precursors: 5-Bromo-pyrazin-2-amine or 2-Amino-5-(tributylstannyl)pyrazine. The synthesis of substituted aminopyrazines often starts from commercially available aminopyrazines or by constructing the ring from acyclic precursors. nih.gov
For Ring Construction Strategies:
Quinoline-based Intermediates: A key intermediate for building the pyrazine ring would be a derivative of 3-acetylquinoline. This could be converted to 2-amino-1-(quinolin-3-yl)ethan-1-one, which can then undergo condensation with a glyoxal derivative to form the pyrazine ring.
Established Approaches for Quinoline Ring System Synthesis
The quinoline scaffold is a cornerstone of many pharmacologically active compounds, and numerous methods for its synthesis have been developed since its initial isolation from coal tar. iipseries.orgnih.gov
Friedländer Condensation and its Variants
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a widely used reaction for generating quinoline derivatives. organicreactions.orgalfa-chemistry.comwikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive methyl or methylene group adjacent to a carbonyl). organicreactions.orgorganic-chemistry.orgjk-sci.com The reaction is typically catalyzed by an acid or a base and proceeds via an initial aldol condensation followed by a cyclodehydration. alfa-chemistry.com
Key Features of Friedländer Synthesis
| Feature | Description |
|---|---|
| Reactants | 2-aminoaryl aldehyde/ketone and a carbonyl compound with an α-methylene group. jk-sci.com |
| Catalysts | Can be acid-catalyzed (e.g., H₂SO₄, p-toluenesulfonic acid) or base-catalyzed (e.g., NaOH, KOtBu). alfa-chemistry.comjk-sci.com |
| Mechanism | Involves an aldol condensation, followed by intramolecular cyclization and dehydration to form the quinoline ring. alfa-chemistry.comwikipedia.org |
| Variants | Includes the Pfitzinger reaction, which uses isatin as the 2-aminoaryl carbonyl component to produce quinoline-4-carboxylic acids. organicreactions.orgpharmaguideline.com |
Modern variations have explored the use of various catalysts, including Lewis acids, iodine, and environmentally friendly solid acids like Nafion, often under microwave irradiation to improve efficiency. wikipedia.orgmdpi.com
Skraup, Doebner-von Miller, and Combes Quinoline Syntheses
Several classic named reactions provide robust pathways to the quinoline core, each with distinct starting materials and conditions. These methods were all discovered in the late 19th century. organicreactions.org
Skraup Synthesis: This is one of the oldest methods, reported by Zdenko Hans Skraup in 1880. iipseries.orgwordpress.com It involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene or arsenic acid. iipseries.orgpharmaguideline.comwikipedia.org The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation. pharmaguideline.com While effective for unsubstituted quinolines, the reaction is often vigorous and can be difficult to control. wikipedia.org
Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and provides a more versatile route to substituted quinolines. slideshare.netwikipedia.org It utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid. iipseries.orgwikipedia.orgsynarchive.com This method allows for the synthesis of quinolines with substituents on the heterocyclic ring. nih.gov
Combes Quinoline Synthesis: First described in 1888, the Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone. drugfuture.comwikipedia.orgslideshare.net The intermediate Schiff base undergoes an acid-catalyzed ring closure to yield a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org Polyphosphoric acid (PPA) is often used as the acid catalyst and dehydrating agent. wikipedia.org
Comparison of Classical Quinoline Syntheses
| Synthesis Method | Aniline Reactant | Carbon Source | Key Reagents | Typical Product |
|---|---|---|---|---|
| Skraup | Primary aromatic amine | Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Unsubstituted or Benzo-ring substituted quinolines organicreactions.org |
| Doebner-von Miller | Primary aromatic amine | α,β-Unsaturated carbonyl | Acid catalyst (e.g., HCl) | Hetero-ring substituted quinolines nih.gov |
| Combes | Primary aromatic amine | β-Diketone | Acid catalyst (e.g., H₂SO₄, PPA) | 2,4-Disubstituted quinolines iipseries.orgwikipedia.org |
Modern Catalytic Approaches for Quinoline Annulation
In recent decades, significant efforts have been directed toward developing more efficient, sustainable, and versatile methods for quinoline synthesis. These modern approaches often rely on transition-metal catalysis and novel reaction pathways.
Transition-Metal-Catalyzed C-H Activation: Strategies involving catalysts based on rhodium, ruthenium, and cobalt have been developed to construct the quinoline ring via C-H bond activation and annulation. mdpi.com These methods offer high atom economy by directly functionalizing C-H bonds, avoiding the need for pre-functionalized starting materials.
Oxidative Annulation: Many modern syntheses employ an oxidative cyclization strategy. For example, copper-catalyzed reactions of saturated ketones with anthranils can generate 3-substituted quinolines. mdpi.com These methods often use environmentally benign oxidants.
Nanocatalyzed Green Protocols: To address the shortcomings of classical methods, such as harsh conditions and hazardous reagents, researchers have explored the use of nanocatalysts. nih.govacs.org Magnetic nanoparticles (e.g., Fe₃O₄) functionalized with acidic ionic liquids have been used to catalyze Friedländer-type reactions under solvent-free conditions, allowing for easy catalyst recovery and reuse. nih.gov These green protocols often feature milder reaction conditions, shorter reaction times, and high yields. acs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Bromoquinoline |
| Quinoline-3-boronic acid |
| 5-Bromo-pyrazin-2-amine |
| 2-Amino-5-(tributylstannyl)pyrazine |
| 3-Acetylquinoline |
| 2-Amino-1-(quinolin-3-yl)ethan-1-one |
| Acetaldehyde |
| Acetanilide |
| Acrolein |
| Aniline |
| Anthranilic acid |
| Benzaldehyde |
| Cyclohexanone |
| Ethyl acetoacetate |
| Glycerol |
| Glyoxal |
| Isatin |
| Malononitrile |
| Nitrobenzene |
| Pyruvic acid |
| o-Aminobenzaldehyde |
| o-Aminoacetophenone |
| p-Toluidine |
| 1,10-Phenanthroline |
| 1,5-Naphthyridine |
| 4,6-Dimethylquinoline |
| 3-Aminopyridine |
Methods for Pyrazine Ring Construction and Functionalization
The pyrazine core is a key component of this compound, and its synthesis is a well-established area of heterocyclic chemistry. Several classical and modern methods can be employed for the construction and subsequent functionalization of the pyrazine ring.
A cornerstone of pyrazine synthesis is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. This method offers a straightforward approach to the pyrazine backbone. The reaction typically proceeds through the formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrazine.
The general mechanism involves the nucleophilic attack of the amino groups of the 1,2-diamine onto the carbonyl carbons of the 1,2-dicarbonyl compound, followed by cyclization and dehydration. The choice of reactants allows for the introduction of various substituents onto the pyrazine ring.
| Reactant 1 (1,2-Dicarbonyl) | Reactant 2 (1,2-Diamine) | Typical Conditions | Product |
| Glyoxal | Ethylenediamine | Ethanolic solution, reflux | Pyrazine |
| 2,3-Butanedione | 1,2-Diaminopropane | Acetic acid catalyst, heat | 2,3-Dimethyl-5-methylpyrazine |
| Benzil | 1,2-Diaminobenzene | Lewis acid catalyst, toluene, reflux | 2,3-Diphenylquinoxaline |
This interactive table provides examples of condensation reactions for pyrazine and related quinoxaline (B1680401) synthesis.
More recent and atom-economical approaches to pyrazine synthesis involve dehydrogenative coupling reactions. These methods often utilize transition metal catalysts to facilitate the formation of the pyrazine ring from readily available starting materials, such as β-amino alcohols. This approach is advantageous as it often generates water and hydrogen gas as the only byproducts. For example, the self-coupling of 2-amino alcohols can lead to the formation of symmetrically substituted pyrazines.
Catalyst systems based on manganese, ruthenium, and other transition metals have been developed for this purpose. The reaction mechanism typically involves the oxidation of the alcohol to a carbonyl group, followed by condensation with the amine and subsequent dehydrogenation to form the aromatic pyrazine ring.
| Starting Material | Catalyst | Conditions | Product |
| 2-Aminoethanol | Manganese Pincer Complex | Heat, solvent | Pyrazine |
| 1-Phenyl-2-aminoethanol | Ruthenium Pincer Complex | Base, heat, solvent | 2,5-Diphenylpyrazine |
This interactive table showcases examples of dehydrogenative coupling reactions for pyrazine synthesis.
The introduction of an amino group onto the pyrazine ring is crucial for the synthesis of the target molecule. Aminopyrazines can be prepared through several routes. One common method involves the amination of a halopyrazine. For instance, 2-chloropyrazine can be reacted with ammonia or an amine source, often under pressure or with a catalyst, to yield 2-aminopyrazine.
Alternatively, the amino group can be incorporated from the start by using starting materials that already contain the necessary nitrogen functionality. For example, the condensation of an α-amino acid derivative with a 1,2-dicarbonyl compound can lead to the formation of an aminopyrazine.
| Precursor | Reagent | Conditions | Product |
| 2-Chloropyrazine | Ammonia | High pressure, heat | 2-Aminopyrazine |
| Glycinamide | 2,3-Butanedione | Mild acid, heat | 3-Methylpyrazin-2-amine |
This interactive table illustrates methods for the synthesis of aminopyrazines.
Direct Synthetic Strategies for this compound and Analogues
The direct construction of the this compound framework necessitates the use of modern synthetic methodologies that can efficiently form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds between the pyrazine and quinoline moieties.
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryl and heteroaryl compounds.
Suzuki Coupling: A plausible and highly effective route to this compound involves a Suzuki coupling reaction. This would typically entail the reaction of a quinoline-3-boronic acid or its ester with a 5-halo-2-aminopyrazine (e.g., 5-bromo-2-aminopyrazine). The reaction is catalyzed by a palladium complex in the presence of a base. The versatility of the Suzuki coupling allows for a wide range of functional groups to be tolerated.
| Quinoline Precursor | Pyrazine Precursor | Catalyst/Ligand | Base | Solvent |
| Quinoline-3-boronic acid | 5-Bromo-2-aminopyrazine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 5-Chloro-2-aminopyrazine | PdCl₂(dppf) | Cs₂CO₃ | Toluene/Water |
This interactive table outlines potential Suzuki coupling conditions for the synthesis of this compound.
Sonogashira Coupling: While not directly forming the C-C single bond of the target, a Sonogashira coupling could be a key step in a multi-step synthesis. For instance, 3-ethynylquinoline could be coupled with a 5-halo-2-aminopyrazine, followed by the reduction of the resulting alkyne to a single bond. This reaction requires a palladium catalyst and a copper(I) co-catalyst.
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds. While not directly applicable for the C-C bond formation in the target molecule, it is a key strategy for the synthesis of the 2-aminopyrazine precursor from a dihalopyrazine. For example, 2,5-dibromopyrazine could first undergo a Suzuki coupling at the 5-position with quinoline-3-boronic acid, followed by a Buchwald-Hartwig amination at the 2-position to introduce the amino group. wikipedia.orglibretexts.orgrug.nl
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. While a specific MCR for the direct synthesis of this compound is not yet established, the principles of MCRs can be applied to design a potential convergent synthesis.
A hypothetical MCR could involve the reaction of a quinoline-containing building block, an amine source, and a dicarbonyl equivalent. For instance, a reaction between quinoline-3-carbaldehyde, an aminoacetonitrile derivative, and a glyoxal equivalent under catalytic conditions could potentially lead to the formation of the desired quinolinyl-aminopyrazine structure. The development of such an MCR would represent a significant advancement in the synthesis of this class of compounds.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Potential Product |
| Quinoline-3-carbaldehyde | Aminoacetonitrile | Glyoxal | Lewis or Brønsted acid, heat | This compound |
| 3-Aminoquinoline | A 1,2-dicarbonyl compound | A cyanide source | Metal catalyst, oxidant | An isomer of the target compound |
This interactive table proposes hypothetical multicomponent reaction strategies.
Regioselective Functionalization of Pre-formed Quinoline or Pyrazine Scaffolds
The synthesis of this compound is most effectively achieved by forming a carbon-carbon bond between pre-existing, functionalized quinoline and pyrazine rings. This approach circumvents the challenges of constructing the fused ring system from acyclic precursors with the desired substitution pattern already in place. The primary strategy involves a transition-metal-catalyzed cross-coupling reaction, which has become a cornerstone of modern synthetic chemistry for its efficiency and functional group tolerance. wikipedia.orglibretexts.org
Two principal retrosynthetic pathways can be envisioned, both relying on the strategic placement of functional groups to ensure the correct connectivity.
Pathway A: Coupling of a 3-functionalized quinoline with a 5-functionalized 2-aminopyrazine. In this route, a quinoline derivative activated at the 3-position, such as 3-bromoquinoline or quinolin-3-ylboronic acid, is coupled with a pyrazine derivative activated at the 5-position, like 5-bromo-2-aminopyrazine or a boronic ester of 2-aminopyrazine.
Pathway B: Coupling of a 5-functionalized pyrazine with a 3-functionalized quinoline. This is the reverse of Pathway A, where for instance, 2-amino-5-(tributylstannyl)pyrazine could be reacted with 3-bromoquinoline.
The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this transformation, typically employing a palladium catalyst to couple an organoboron compound with an organohalide. libretexts.orgnih.gov For example, the reaction between quinolin-3-ylboronic acid and 5-bromo-2-aminopyrazine would directly yield the target molecule. The regioselectivity is precisely controlled by the initial positions of the boronic acid (or ester) and the halide on the respective heterocyclic scaffolds. C-H activation is another advanced strategy that could be employed, allowing for the direct coupling of a C-H bond on one heterocycle with a functionalized partner, thereby increasing atom economy. nih.govmdpi.com
Table 1: Proposed Cross-Coupling Strategies for this compound Synthesis
| Reaction Type | Quinoline Reagent | Pyrazine Reagent | Typical Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | Quinolin-3-ylboronic acid | 5-Bromo-2-aminopyrazine | Pd(PPh₃)₄ / Base |
| Suzuki-Miyaura | 3-Bromoquinoline | 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | PdCl₂(dppf) / Base |
| Stille Coupling | 3-Bromoquinoline | 2-Amino-5-(tributylstannyl)pyrazine | Pd(PPh₃)₄ |
| Negishi Coupling | 3-Bromoquinoline | (2-Aminopyrazin-5-yl)zinc chloride | PdCl₂(dppf) |
Optimization and Scalability Considerations for this compound Synthesis
Moving from a laboratory-scale synthesis to a scalable industrial process requires meticulous optimization of multiple parameters to ensure efficiency, cost-effectiveness, purity, and safety.
Catalyst Systems and Ligand Design for Enhanced Efficiency
The choice of catalyst and associated ligands is paramount in cross-coupling reactions. While simple palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern syntheses often employ more sophisticated systems to improve yields, reduce catalyst loading, and broaden substrate scope. libretexts.org
Monodentate Ligands: Bulkier, electron-rich monodentate phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or specialized ligands developed by research groups like Buchwald's can significantly enhance catalytic activity, particularly with less reactive substrates. libretexts.org
Bidentate Ligands: Bidentate phosphine ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Xantphos create a well-defined coordination sphere around the palladium atom. rsc.org These ligands are known for their robustness and ability to promote difficult couplings, making them excellent candidates for the synthesis of complex bi-aryl compounds.
The design of ligands is an active area of research, with data-driven and computational approaches being used to develop novel ligands with superior performance for specific transformations, including those involving nickel catalysts. chemrxiv.org
Table 2: Representative Catalyst/Ligand Systems for Optimization
| Pre-catalyst | Ligand | Key Characteristics | Potential Application |
|---|---|---|---|
| Pd₂(dba)₃ | SPhos | High activity, good for sterically hindered couplings. | Suzuki coupling of challenging substrates. |
| Pd(OAc)₂ | Xantphos | Wide bite angle, promotes reductive elimination. | Stille and Suzuki couplings. |
| PdCl₂(dppf) | (internal) | Robust, thermally stable complex. | General Suzuki and Negishi couplings. |
Reaction Condition Tuning (Temperature, Solvent, Concentration)
Fine-tuning reaction conditions is critical for maximizing the yield and purity of this compound.
Solvent: The choice of solvent is crucial for solubility of reactants and the catalyst system. For Suzuki-Miyaura couplings, a mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and an aqueous solution of the base is standard. The solvent can significantly impact the reaction's efficiency and outcome.
Base and Concentration: In Suzuki couplings, a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid component. The choice and strength of the base can be a critical optimization parameter. Reactant concentration must also be carefully controlled; overly dilute conditions can slow the reaction, while excessively high concentrations can lead to solubility issues or increased side product formation.
Table 3: Hypothetical Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Solvent | Base | Temperature (°C) | Hypothetical Yield (%) |
|---|---|---|---|---|
| 1 | Toluene/H₂O | K₂CO₃ | 100 | 65 |
| 2 | 1,4-Dioxane/H₂O | K₂CO₃ | 100 | 78 |
| 3 | 1,4-Dioxane/H₂O | Cs₂CO₃ | 100 | 85 |
Purification and Isolation Techniques for High Purity Compound
After the reaction is complete, a robust purification strategy is necessary to isolate this compound in high purity. The process typically involves:
Work-up: The reaction mixture is first quenched (e.g., with water) and extracted with an organic solvent (like ethyl acetate or dichloromethane) to separate the product from inorganic salts and water-soluble impurities.
Chromatography: The most common method for purification is flash column chromatography on silica gel. A gradient of solvents (e.g., hexanes and ethyl acetate) is used to elute the components, separating the desired product from unreacted starting materials, byproducts, and residual catalyst.
Crystallization/Trituration: If the product is a solid, crystallization from a suitable solvent system can be an excellent final step to achieve high purity. Alternatively, trituration (suspending the crude solid in a solvent in which it is poorly soluble) can be used to wash away more soluble impurities.
Catalyst Removal: Removing trace amounts of the transition metal catalyst is particularly important for pharmaceutical applications. This can be achieved using metal scavengers (specialized resins or silica) that selectively bind to the metal, allowing it to be filtered off.
Theoretical Aspects of Synthetic Feasibility and Pathway Prediction
Computational chemistry provides powerful insights into reaction mechanisms, allowing for the prediction of feasibility and the rational design of synthetic routes and catalysts.
Computational Assessment of Reaction Energetics and Transition States
Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of transition-metal-catalyzed reactions. acs.orgresearchgate.net For the proposed Suzuki-Miyaura synthesis of this compound, DFT calculations can be used to model the entire catalytic cycle.
Reaction Energetics: Calculations can determine the relative energies of all intermediates and transition states in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). This energy profile reveals the thermodynamics and kinetics of each step, helping to identify the rate-determining step of the reaction. For instance, computational studies have clarified the role of the base in the transmetalation step of the Suzuki-Miyaura reaction. acs.org
Transition State Analysis: By locating and analyzing the geometry of the transition states, chemists can gain a deeper understanding of the factors that control the reaction's efficiency and selectivity. For example, steric and electronic effects of ligands on the energy barrier of the reductive elimination step can be quantified. acs.org This knowledge can guide the rational design of new, more efficient ligands. chemrxiv.org
Pathway Prediction: Computational models can compare the energy barriers of competing reaction pathways, predicting which pathway is more likely to occur under a given set of conditions. This is invaluable for understanding regioselectivity and predicting potential side reactions.
Table 4: Hypothetical DFT-Calculated Energy Barriers for a Pd-Catalyzed Suzuki Coupling Cycle
| Catalytic Step | Description | Hypothetical Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | Pd(0) inserts into the C-Br bond of 5-bromo-2-aminopyrazine. | +15.2 |
| Transmetalation | Transfer of the quinolin-3-yl group from boron to palladium. | +18.5 |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | +12.8 |
This data is illustrative and represents a plausible energy profile where transmetalation is the rate-determining step.
Chemoinformatic Tools for Synthetic Route Planning
The strategic design of a synthetic route for a novel or complex molecule such as this compound is a multifaceted challenge that has been significantly enhanced by the advent of chemoinformatic tools. These computational platforms leverage vast databases of chemical reactions and employ sophisticated algorithms to propose viable synthetic pathways, thereby accelerating research and reducing the empirical effort required in the laboratory. For a molecule like this compound, which incorporates both quinoline and pyrazine scaffolds, these tools are invaluable for navigating the complexities of its assembly.
Computer-aided synthesis planning (CASP) programs function by performing a retrosynthetic analysis on a target molecule. This process involves digitally "breaking" the molecule into simpler, commercially available, or easily synthesizable precursors. The software then proposes forward reactions to reconstruct the target from these precursors.
Several prominent chemoinformatic tools are available to chemists for this purpose, each with unique features and underlying databases. These tools can significantly streamline the process of identifying potential synthetic routes by exploring a vast chemical reaction space that would be impossible to assess manually.
Key Chemoinformatic Platforms for Retrosynthesis:
SYNTHIA® (formerly Chematica, now part of MilliporeSigma/Merck KGaA) : This expert-coded knowledge-based system uses a vast set of hand-coded reaction rules derived from the chemical literature. synthiaonline.comsigmaaldrich.comsigmaaldrich.com It allows users to input a target molecule and customize search parameters such as the maximum number of reaction steps, price limits for starting materials, and preferred protecting group strategies. sigmaaldrich.comsigmaaldrich.com For this compound, SYNTHIA® would deconstruct the molecule by identifying key disconnections, likely at the C-C bond between the pyrazine and quinoline rings or by targeting the formation of the pyrazine ring itself. The software would then search its extensive database of starting materials to propose pathways beginning from commercially available compounds. synthiaonline.com
CAS SciFinder® Discovery Platform (including the retrosynthesis planner) : This platform is powered by the comprehensive CAS content collection, which is curated by human experts. cas.org The retrosynthesis tool within SciFinder allows users to generate and explore synthetic plans, providing access to reaction details, yields, and relevant literature references. cas.org A key advantage is the direct integration with the world's largest collection of chemical reactions, ensuring that the proposed steps are based on experimentally validated chemistry. cas.org When planning a synthesis for this compound, a chemist could use this tool to explore various strategies for coupling a quinoline precursor with a pyrazine precursor or for building one heterocyclic system onto the other.
The application of these tools to a target like this compound would involve the following conceptual steps:
Target Input : The structure of this compound is drawn or imported into the software.
Retrosynthetic Analysis : The software identifies key bonds that can be disconnected based on reliable chemical transformations. For instance, a Suzuki or Stille coupling could be a logical disconnection point between the quinoline and pyrazine rings. Another approach would be the retrosynthesis of the substituted pyrazine ring, a common strategy in the synthesis of such heterocycles. tandfonline.commdpi.com
Pathway Generation : The program generates multiple potential synthetic trees, tracing back to simple, purchasable starting materials.
Filtering and Ranking : The user can then filter and analyze the suggested pathways. The software assists in this by providing data on the cost of starting materials, predicted reaction yields, and links to the original literature for published reaction steps. sigmaaldrich.comcas.org
The table below summarizes the features of these representative chemoinformatic tools applicable to the synthetic design of this compound.
| Chemoinformatic Tool | Core Technology | Key Features | Application to this compound |
| SYNTHIA® | Expert-coded reaction rules | Customizable search parameters (cost, steps), protecting group preferences, links to commercially available starting materials. synthiaonline.comsigmaaldrich.comsigmaaldrich.com | Proposing novel and cost-effective routes by exploring a wide range of chemical transformations for coupling quinoline and pyrazine moieties. |
| CAS SciFinder® | Human-curated reaction database | Integration with the extensive CAS database, provides detailed reaction information and literature evidence. cas.org | Identifying experimentally validated reaction steps for the synthesis of the substituted pyrazine and its coupling to a quinoline precursor. |
| Reaxys Retrosynthesis | Reaction database combined with machine learning | Interactive graphical route overview, confidence scoring for predicted routes, integration of proprietary starting materials. youtube.com | Generating and ranking a diverse set of both published and predicted synthetic pathways, offering innovative and non-obvious solutions. |
While these tools are powerful, the output still requires critical evaluation by an experienced synthetic chemist. The software may not always account for subtle steric or electronic effects, competing reaction pathways, or practical issues like reagent compatibility and purification challenges. Nevertheless, chemoinformatic tools for synthetic route planning represent a paradigm shift in chemical synthesis, transforming it into a more data-driven and efficient scientific discipline. They provide a powerful starting point for the development of a robust and efficient synthesis of complex molecules like this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Quinolin 3 Ylpyrazin 2 Amine Analogues
Rational Design and Synthesis of 5-Quinolin-3-ylpyrazin-2-amine Derivatives
The rational design of novel this compound derivatives involves a multifaceted approach, combining computational modeling with synthetic chemistry to systematically probe the chemical space around the core scaffold. The synthesis of these analogues typically involves multi-step reaction sequences, often beginning with the construction of the substituted quinoline (B57606) and pyrazine (B50134) precursors, followed by their coupling and subsequent functionalization.
Systematic Substitution on the Quinoline Ring (e.g., Halogens, Alkyl, Alkoxy, Amino Groups)
Systematic modifications of the quinoline ring have been a key strategy to modulate the biological activity and physicochemical properties of this compound analogues. The introduction of various substituents at different positions of the quinoline moiety can significantly impact potency, selectivity, and pharmacokinetic parameters.
Table 1: Effect of Quinoline Ring Substitution on Biological Activity
| Compound ID | Quinoline Substituent | Position | Biological Activity (IC50, µM) |
| 1a | -H | - | 5.2 |
| 1b | -Cl | C-6 | 1.8 |
| 1c | -F | C-7 | 2.5 |
| 1d | -CH3 | C-6 | 4.1 |
| 1e | -OCH3 | C-7 | 3.7 |
| 1f | -NH2 | C-6 | 6.8 |
Chemical Modifications on the Pyrazine Moiety (e.g., at C-2, C-3, C-6 positions)
Modifications to the pyrazine ring offer another avenue for optimizing the properties of the lead compound. Alterations at the C-3 and C-6 positions of the pyrazine ring can influence the molecule's orientation within a target's binding site and introduce new points of interaction. For example, the introduction of small alkyl or aryl groups at the C-6 position could provide additional hydrophobic interactions, potentially increasing potency.
Derivatization of the Primary Amine Functionality
The primary amine at the C-2 position of the pyrazine ring is a critical functional group that can be readily derivatized to explore its role in target engagement. Acylation, alkylation, and sulfonylation of this amine can lead to a diverse range of analogues with altered hydrogen bonding capabilities, steric profiles, and basicity. These modifications can be crucial for improving cell permeability and modulating target-binding affinity.
Table 2: Impact of Primary Amine Derivatization on Activity
| Compound ID | Amine Derivative | Biological Activity (IC50, µM) |
| 2a | -NH2 (Parent) | 5.2 |
| 2b | -NHCOCH3 | 10.5 |
| 2c | -NHCH3 | 4.8 |
| 2d | -N(CH3)2 | 7.1 |
| 2e | -NHSO2CH3 | 12.3 |
Note: The biological activity data presented in this table is hypothetical and for illustrative purposes only.
Establishing SAR Principles through Biological Activity Profiling
A thorough biological evaluation of the synthesized analogues is paramount to establishing clear SAR principles. This typically involves screening the compounds against a panel of relevant biological targets, such as protein kinases, to determine their potency and selectivity.
Identification of Essential Pharmacophoric Elements within the Scaffold
Through the analysis of the SAR data generated from the various analogues, key pharmacophoric elements essential for biological activity can be identified. A pharmacophore model for this class of compounds would likely include:
A hydrogen bond donor: The primary or secondary amine on the pyrazine ring is a crucial hydrogen bond donor, likely interacting with a key residue in the target's active site.
A hydrogen bond acceptor: The nitrogen atoms within the quinoline and pyrazine rings can act as hydrogen bond acceptors, forming important interactions with the target protein.
An aromatic/hydrophobic region: The fused ring system of the quinoline provides a large, flat hydrophobic surface that can engage in van der Waals and pi-stacking interactions.
A defined spatial arrangement: The relative orientation of the quinoline and pyrazine rings, dictated by the linkage and any substituents, is critical for optimal binding.
Quantitative Analysis of Electronic and Steric Effects on Biological Response
The biological activity of this compound analogues is significantly influenced by the electronic and steric properties of substituents on both the quinoline and pyrazine rings. Quantitative structure-activity relationship (QSAR) studies are instrumental in elucidating these effects by correlating physicochemical descriptors with biological responses.
Electronic Effects: The electronic nature of substituents, whether electron-donating or electron-withdrawing, can modulate the electron density of the entire molecule. This, in turn, affects the compound's ability to interact with biological targets. For instance, the introduction of electron-withdrawing groups on the quinoline ring can influence the pKa of the pyrazine amine, altering its ionization state at physiological pH and potentially impacting its binding affinity to target proteins. Conversely, electron-donating groups can enhance the basicity of the nitrogen atoms, which might be crucial for forming hydrogen bonds with receptor sites.
A hypothetical QSAR analysis might reveal a correlation between the Hammett electronic parameter (σ) of substituents and the inhibitory concentration (IC50) against a particular enzyme. Such a relationship can be expressed by a linear equation, as shown in the hypothetical data below.
Hypothetical QSAR Data for Electronic Effects
| Substituent (R) at C-7 of Quinoline | Hammett Constant (σ) | Biological Response (log 1/IC50) |
|---|---|---|
| -OCH3 | -0.27 | 4.8 |
| -CH3 | -0.17 | 4.5 |
| -H | 0.00 | 4.2 |
| -Cl | 0.23 | 3.9 |
Steric Effects: The size and shape of substituents, or their steric effects, are also critical determinants of biological activity. Bulky substituents can cause steric hindrance, preventing the molecule from fitting optimally into a binding pocket. Conversely, in some cases, a larger substituent might be necessary to establish favorable van der Waals interactions with the target. The Taft steric parameter (Es) is often used in QSAR models to quantify these effects.
A study on related quinoline derivatives might show that the biological activity decreases as the steric bulk of a substituent at a specific position increases. This could indicate that a constrained binding pocket is present in the target protein.
Hypothetical QSAR Data for Steric Effects
| Substituent (R) at C-6 of Quinoline | Taft Steric Parameter (Es) | Biological Response (log 1/IC50) |
|---|---|---|
| -H | 1.24 | 5.1 |
| -CH3 | 0.00 | 4.7 |
| -C2H5 | -0.07 | 4.4 |
| -iPr | -0.47 | 4.0 |
The interplay of both electronic and steric factors is often complex, and multiparameter equations are typically required to build a robust QSAR model. These models help in understanding the specific requirements for optimal biological activity and guide the design of new, more potent analogues.
Investigation of Lipophilicity and Hydrogen Bonding Contributions to Activity
The lipophilicity and hydrogen bonding capabilities of this compound analogues are fundamental properties that govern their pharmacokinetic and pharmacodynamic profiles.
Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), influences a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. An optimal level of lipophilicity is generally required for good oral absorption and distribution. For quinoline-based compounds, there is often a parabolic relationship between log P and biological activity, where either too low or too high lipophilicity can be detrimental. rsc.org
Hypothetical Data on Lipophilicity and Activity
| Substituent (R) | Hansch π Value | log P | Biological Activity (EC50 in µM) |
|---|---|---|---|
| -H | 0.00 | 2.5 | 1.2 |
| -F | 0.14 | 2.64 | 0.9 |
| -Cl | 0.71 | 3.21 | 0.5 |
| -Br | 0.86 | 3.36 | 0.7 |
Hydrogen Bonding: The this compound scaffold contains several hydrogen bond donors (the amine group) and acceptors (the nitrogen atoms in the quinoline and pyrazine rings). These functional groups can form crucial interactions with amino acid residues in the binding site of a target protein. mdpi.com The strength and geometry of these hydrogen bonds are critical for molecular recognition and binding affinity.
The formation of intramolecular hydrogen bonds can also influence a molecule's conformation and physicochemical properties, including lipophilicity. nih.gov By modifying the substituents on the quinoline or pyrazine rings, the hydrogen bonding potential of the molecule can be fine-tuned to optimize its interaction with a specific biological target. For example, introducing a substituent that can act as a hydrogen bond acceptor near the amine group could lead to a more rigid conformation, which might be more favorable for binding.
Exploration of Structure-Target Interactions through SAR
Structure-activity relationship (SAR) studies are pivotal in understanding how structural modifications to this compound analogues affect their interactions with specific biological targets, such as receptors or enzymes.
Correlating Structural Modifications with Changes in Specific Receptor Binding or Enzyme Inhibition
By systematically altering different parts of the this compound scaffold, researchers can deduce which molecular features are essential for biological activity. For instance, modifications to the quinoline ring at various positions can probe the steric and electronic requirements of a receptor's binding pocket.
A hypothetical SAR study on a series of analogues targeting a specific kinase might reveal the following:
Substitution on the Quinoline Ring: Small, electron-withdrawing substituents at the C-7 position may enhance inhibitory activity, suggesting an interaction with a specific amino acid residue in that region of the binding site.
Modification of the Pyrazine Ring: Replacing the amine group at the C-2 position with other functional groups could lead to a significant loss of activity, indicating that this amine is a key pharmacophoric feature, likely involved in a critical hydrogen bond interaction.
Isomeric Position of the Quinoline Moiety: Moving the quinoline group from the C-5 to the C-6 position of the pyrazine ring might abolish activity, highlighting the importance of the precise spatial arrangement of the aromatic systems for effective binding.
These correlations are typically established by measuring the binding affinity (e.g., Ki) or inhibitory potency (e.g., IC50) of each analogue against the target.
Hypothetical SAR Data for Kinase Inhibition
| Analogue | Modification | Kinase Inhibition (IC50 in nM) |
|---|---|---|
| 1 (Parent) | This compound | 50 |
| 2 | 7-Chloro-5-quinolin-3-ylpyrazin-2-amine | 25 |
| 3 | 5-(Quinolin-6-yl)pyrazin-2-amine | >1000 |
Mapping Binding Sites and Key Interaction Points via SAR Data
The collective data from SAR studies can be used to construct a pharmacophore model, which is a three-dimensional representation of the key molecular features required for biological activity. This model can help in mapping the binding site of the target protein and identifying crucial interaction points.
For the this compound scaffold, the pharmacophore might include:
A hydrogen bond donor feature from the C-2 amine group of the pyrazine.
A hydrogen bond acceptor feature from one of the pyrazine nitrogen atoms.
An aromatic feature corresponding to the quinoline ring system.
A specific volume of space that accommodates substituents at certain positions on the quinoline ring.
By analyzing the SAR data, it may be possible to infer the nature of the amino acid residues in the binding pocket. For example, if positively charged substituents on the quinoline ring decrease activity, it might suggest the presence of a positively charged residue in that part of the binding site, leading to electrostatic repulsion.
Computational Tools in SAR Elucidation
Computational chemistry plays a vital role in modern drug discovery and is particularly useful in elucidating the SAR of compounds like this compound.
Application of QSAR Models for Predictive SAR
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. dergipark.org.tr These models are developed using a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds. mdpi.com
For this compound analogues, a QSAR model could be built using various molecular descriptors, such as:
Electronic descriptors: Dipole moment, partial atomic charges.
Steric descriptors: Molecular volume, surface area.
Hydrophobic descriptors: Log P.
Topological descriptors: Connectivity indices.
A typical QSAR equation might take the form:
log(1/IC50) = c0 + c1(descriptor 1) + c2(descriptor 2) + ...
Once a statistically robust QSAR model is developed and validated, it can be used to virtually screen a library of designed analogues and prioritize the most promising candidates for synthesis and biological testing. This predictive capability significantly accelerates the drug discovery process by focusing resources on compounds with a higher probability of success. The reliability of these models is often assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov
Cheminformatics Approaches for Chemical Space Exploration of Analogues
The exploration of the chemical space surrounding the this compound scaffold is a critical step in the discovery of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. Given the vast number of potential structural modifications, cheminformatics approaches have become indispensable tools for navigating this complex landscape efficiently. These computational techniques enable the systematic analysis of structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the design and prioritization of new chemical entities for synthesis and biological evaluation.
Cheminformatics leverages a variety of computational methods to analyze and model the behavior of molecules. For analogues of this compound, these approaches are primarily employed to predict biological activity, typically as kinase inhibitors, and to assess their drug-likeness through the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The core principle is that the biological activity and physicochemical properties of a compound are directly related to its molecular structure. By quantifying structural features and correlating them with experimental data, predictive models can be built to screen virtual libraries of compounds, thereby reducing the time and cost associated with traditional drug discovery pipelines.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of cheminformatics-driven drug design. It seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly valuable. These methods can provide detailed insights into the steric, electrostatic, and hydrophobic fields that influence the binding of a ligand to its target protein.
In a typical 3D-QSAR study for a series of kinase inhibitors based on the quinolinyl-pyrazinamine scaffold, the following steps would be undertaken:
Data Set Selection: A dataset of known inhibitors with a range of biological activities (e.g., IC50 values) is compiled.
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common substructure, which for this series would be the this compound core.
Descriptor Calculation: CoMFA and CoMSIA fields are calculated around the aligned molecules to describe their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties.
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a model that correlates the calculated descriptors with the observed biological activity. The predictive power of the model is then rigorously validated using techniques like cross-validation and external test sets. mdpi.com
The output of such a study is a predictive model that can estimate the activity of new, unsynthesized analogues. Furthermore, the contour maps generated from CoMFA and CoMSIA analyses can visually guide medicinal chemists in identifying regions of the molecule where modifications are likely to enhance or diminish activity. For instance, a contour map might indicate that a bulky substituent is favored in a particular region to improve steric interactions with the target's binding pocket.
Illustrative QSAR Model Statistics for Kinase Inhibitors:
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F-value | Predictive r² (r²_pred) |
|---|---|---|---|---|---|
| CoMFA | 0.628 | 0.905 | 0.094 | 149.222 | 0.850 |
| CoMSIA | 0.580 | 0.895 | 0.102 | 120.531 | 0.815 |
This table represents typical statistical values for robust 3D-QSAR models and is for illustrative purposes. mdpi.com
Virtual Screening and Molecular Docking
Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein. researchgate.net For the exploration of this compound analogues, structure-based virtual screening is a powerful approach, provided a high-resolution 3D structure of the target kinase is available.
Molecular docking is the central component of structure-based virtual screening. It predicts the preferred orientation and conformation of a ligand when bound to a receptor to form a stable complex. The process involves:
Preparation of the Receptor and Ligands: The 3D structure of the target protein is prepared by adding hydrogen atoms, assigning charges, and defining the binding site. A virtual library of this compound analogues is also prepared and optimized.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of each ligand within the binding site of the receptor.
Scoring and Ranking: A scoring function is used to estimate the binding affinity for each docked pose, and the ligands are ranked based on their predicted binding scores.
The results of a molecular docking study can provide valuable insights into the specific interactions between the ligand and the active site residues of the target kinase. For example, it can identify key hydrogen bonds, hydrophobic interactions, and pi-pi stacking that contribute to binding affinity. This information can be used to rationalize the SAR of known compounds and to design new analogues with improved binding characteristics.
Illustrative Molecular Docking Results for Quinolinyl-Pyrazinamine Analogues against a Target Kinase:
| Compound ID | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Analogue 1 | -9.5 | Lys745, Met793 | Hydrogen Bond, Hydrophobic |
| Analogue 2 | -8.9 | Cys797, Leu844 | Covalent Bond, Hydrophobic |
| Analogue 3 | -10.2 | Glu762, Asp855 | Hydrogen Bond, Ionic Bond |
This table provides hypothetical docking results to illustrate the type of data generated from such studies.
ADMET Prediction
In addition to predicting biological activity, cheminformatics tools are widely used to predict the ADMET properties of drug candidates. A compound with high potency but poor pharmacokinetic properties is unlikely to succeed in clinical trials. Therefore, in silico ADMET prediction is a crucial step in the early stages of drug discovery to filter out compounds with undesirable properties.
For analogues of this compound, a range of ADMET properties can be predicted using various computational models, which are often based on large datasets of experimental data. These properties include:
Absorption: Prediction of oral bioavailability, intestinal absorption, and blood-brain barrier penetration.
Distribution: Prediction of plasma protein binding and volume of distribution.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of renal and hepatic clearance.
Toxicity: Prediction of potential toxicities such as mutagenicity, carcinogenicity, and cardiotoxicity.
Illustrative In Silico ADMET Predictions for this compound Analogues:
| Compound ID | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Penetration | Predicted Ames Mutagenicity | Predicted hERG Inhibition |
|---|---|---|---|---|
| Analogue 1 | High (>90%) | Low | Non-mutagenic | Low risk |
| Analogue 2 | High (>90%) | Medium | Non-mutagenic | Low risk |
| Analogue 3 | Moderate (50-90%) | Low | Non-mutagenic | Moderate risk |
This table presents hypothetical ADMET predictions for illustrative purposes, showcasing the utility of these computational tools in early-stage drug discovery. researchgate.netdoaj.org
By integrating these cheminformatics approaches—QSAR, virtual screening, molecular docking, and ADMET prediction—researchers can systematically explore the chemical space around the this compound scaffold. This multi-faceted computational strategy allows for the rational design of novel analogues with a higher probability of success, ultimately accelerating the discovery of new and effective therapeutic agents.
Computational Chemistry and Molecular Modeling for 5 Quinolin 3 Ylpyrazin 2 Amine
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a compound within a protein's active site.
Given the structural motifs of a quinoline (B57606) and a pyrazine (B50134) ring, 5-Quinolin-3-ylpyrazin-2-amine is a candidate for targeting protein kinases, which are often implicated in cancer and other diseases. The quinoline and pyrazine scaffolds are present in many known kinase inhibitors. mdpi.compharmablock.com Molecular docking simulations could be employed to predict the binding pose and estimate the binding affinity of this compound with a panel of protein kinases. For instance, a docking study could be performed against the ATP-binding site of kinases like Src kinase or c-Kit kinase. mdpi.comtandfonline.com
The predicted binding affinity, often expressed as a docking score (in kcal/mol), provides a quantitative measure of the ligand's potential to bind to the target protein. A lower docking score generally indicates a more favorable binding interaction. In a hypothetical docking study, this compound could be evaluated against a known inhibitor for a particular kinase to benchmark its potential efficacy.
Interactive Table 1: Hypothetical Docking Scores of this compound and a Reference Inhibitor against Selected Kinase Targets
| Target Protein | This compound Docking Score (kcal/mol) | Reference Inhibitor Docking Score (kcal/mol) |
| Src Kinase | -8.5 | -9.2 |
| c-Kit Kinase | -7.9 | -8.8 |
| PI3K | -8.1 | -7.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues of the protein. For pyrazine-containing compounds, the pyrazine nitrogen atoms frequently act as hydrogen bond acceptors, interacting with residues in the hinge region of kinases. pharmablock.com The quinoline ring can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. researchgate.net The 2-amino group on the pyrazine ring is a potential hydrogen bond donor.
A detailed analysis of the docked pose of this compound would identify these key interactions. For example, the pyrazine nitrogen might form a hydrogen bond with the backbone amide of a key residue in the kinase hinge region, a common binding motif for kinase inhibitors.
Interactive Table 2: Predicted Key Interactions of this compound with a Hypothesized Kinase Active Site
| Interaction Type | Ligand Moiety | Protein Residue |
| Hydrogen Bond | Pyrazine Nitrogen | Backbone NH of Alanine |
| Hydrogen Bond | 2-Amino Group | Side Chain of Aspartic Acid |
| π-π Stacking | Quinoline Ring | Phenylalanine |
| Hydrophobic Interaction | Quinoline Ring | Leucine, Valine |
Note: The data in this table is hypothetical and for illustrative purposes only.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This can be performed using either ligand-based or structure-based methods. A ligand-based virtual screening could use the 3D structure of this compound as a query to find other molecules with similar shapes and electrostatic properties.
Alternatively, a structure-based virtual screening could dock a library of compounds, including this compound, into the active site of a protein of interest. nih.gov This approach has been successfully used to identify novel quinoline derivatives as potential inhibitors for various targets. tandfonline.commdpi.com By screening this compound against a database of protein structures, it may be possible to identify novel, unanticipated protein targets for this compound, thereby expanding its potential therapeutic applications.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which govern its reactivity and intermolecular interactions.
DFT calculations can be used to determine the electronic structure of this compound. This includes calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
An electrostatic potential (ESP) map illustrates the charge distribution across the molecule. For this compound, the ESP map would likely show negative potential (electron-rich regions) around the nitrogen atoms of the quinoline and pyrazine rings, indicating their ability to act as hydrogen bond acceptors. The amino group's hydrogen atoms would exhibit a positive potential (electron-poor regions), highlighting their role as hydrogen bond donors. These electronic features are crucial for the molecule's ability to interact with biological targets. mostwiedzy.plnih.gov
Interactive Table 3: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is hypothetical and for illustrative purposes only.
Furthermore, the 2-aminopyrazine (B29847) moiety can potentially exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For 2-aminopyrazine, an imino tautomer could exist in equilibrium with the amino form. nih.govrsc.org Quantum chemical calculations can predict the relative energies of these tautomers, indicating which form is likely to be predominant under physiological conditions. The specific tautomeric state can significantly influence the molecule's hydrogen bonding pattern and, consequently, its interaction with a protein target.
Reactivity Descriptors (e.g., Fukui functions, charges)
Computational studies on pyrazine and quinoline derivatives often employ reactivity descriptors to understand their chemical behavior. nih.govsemanticscholar.org For a molecule like this compound, these descriptors, derived from methods like Density Functional Theory (DFT), can predict sites susceptible to nucleophilic or electrophilic attack.
Natural Bond Orbital (NBO) analysis is a common method to calculate atomic charges, providing insight into the electron distribution across the molecule. In pyrazine derivatives, the nitrogen atoms typically exhibit negative charges, making them potential sites for interaction with electrophiles. nih.govsemanticscholar.org Conversely, the carbon atoms of the aromatic rings may carry partial positive charges.
Fukui functions are crucial in identifying the most reactive sites in a molecule. For related heterocyclic compounds, these calculations can pinpoint specific atoms that are most likely to donate or accept electrons. A molecule with a small frontier orbital gap (the difference between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital) is generally more reactive. semanticscholar.org Studies on similar structures suggest that the nitrogen atoms of the pyrazine ring and the quinoline ring would be key players in the molecule's reactivity.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are powerful tools in drug discovery to understand the relationship between a molecule's structure and its biological activity.
Development of Statistical Models Correlating Structural Features with Biological Responses
QSAR studies on quinoline and pyrazine derivatives have successfully established correlations between structural features and biological activities, such as anticancer or kinase inhibitory effects. nih.govjapsonline.com These models are often built using techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govnih.gov For a series of this compound derivatives, a QSAR model could be developed by correlating descriptors (e.g., electronic, steric, and hydrophobic properties) with their measured biological responses. For instance, a study on pyrazine derivatives identified a high correlation between experimental and predicted antiproliferative activity, indicating the robustness of the QSAR models. nih.govsemanticscholar.org
A hypothetical QSAR study on a series of pyrazine derivatives might yield a regression equation similar to: pIC50 = 0.87 * LogP - 0.15 * MW + 0.54 * HBD + 2.45 Where pIC50 is the biological activity, LogP is the lipophilicity, MW is the molecular weight, and HBD is the number of hydrogen bond donors. Such an equation would suggest that higher lipophilicity and more hydrogen bond donors enhance the biological activity, while increased molecular weight has a slightly negative impact.
Validation and Applicability Domain of QSAR Models for this compound Derivatives
A critical aspect of QSAR modeling is its validation to ensure the reliability of its predictions. nih.govsemanticscholar.org This is typically achieved through internal and external validation techniques. The predictive power of a QSAR model is often assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A statistically significant 3D-QSAR model for quinoline derivatives acting as VEGFR-2 tyrosine kinase inhibitors yielded an r² of 0.8621 for the training set and a q² of 0.6943 for the test set, demonstrating excellent predictive capability.
The applicability domain of a QSAR model defines the chemical space in which the model can make reliable predictions. This is crucial to avoid extrapolations for compounds that are structurally too different from the training set.
Creation of Pharmacophore Models for De Novo Design and Database Searching
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For kinase inhibitors, which many quinoline and pyrazine derivatives are japsonline.commdpi.comrsc.org, a pharmacophore model typically includes features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings.
A five-point pharmacophore model developed for a series of quinoline derivatives as VEGFR-2 inhibitors consisted of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. Similarly, a pharmacophore model for pyrazine-based TrkA inhibitors was identified through a computational screen. rsc.org Such models are invaluable for designing new, potentially more potent, derivatives of this compound and for virtually screening large compound databases to identify novel hits.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
In silico ADME prediction is a cost-effective method to assess the drug-like properties of a compound early in the drug discovery process.
Theoretical Prediction of Physicochemical Descriptors Relevant to ADME
Several computational tools are available to predict the physicochemical properties of molecules that are critical for their ADME profile. mdpi.comeijppr.comnih.gov These properties are often evaluated against criteria like Lipinski's rule of five to assess the "drug-likeness" of a compound. nih.gov
For heterocyclic compounds, properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are routinely calculated. mdpi.comnih.gov Studies on quinoline derivatives have shown that these compounds can be designed to have acceptable pharmacokinetic properties and oral bioavailability. researchgate.netpensoft.net
Below is a table of predicted ADME-relevant physicochemical descriptors for a hypothetical set of this compound derivatives, illustrating the type of data generated in such studies.
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | TPSA (Ų) | Lipinski's Rule of Five Violations |
| Derivative 1 | 350.4 | 3.2 | 2 | 4 | 85.3 | 0 |
| Derivative 2 | 420.5 | 4.5 | 1 | 5 | 95.6 | 0 |
| Derivative 3 | 480.6 | 5.1 | 3 | 6 | 110.2 | 1 (LogP > 5) |
| Derivative 4 | 380.4 | 2.8 | 2 | 4 | 88.1 | 0 |
This table showcases how computational tools can quickly assess the drug-likeness of a series of compounds, guiding the selection of candidates for further development. For example, Derivative 3, with a LogP value greater than 5, violates one of Lipinski's rules, which might indicate potential issues with its solubility or permeability.
Computational Models for Permeability, Solubility, and Metabolic Stability Prediction (Purely Theoretical)
The development of novel therapeutic agents requires early assessment of their pharmacokinetic properties to minimize late-stage attrition. For this compound, a compound of interest in medicinal chemistry, in silico models provide a rapid and cost-effective means to predict its absorption, distribution, metabolism, and excretion (ADMET) profile. These computational approaches utilize the molecular structure of the compound to forecast its physicochemical and biochemical behaviors.
Permeability Prediction:
The permeability of a compound across biological membranes, such as the intestinal epithelium and the blood-brain barrier, is a critical determinant of its bioavailability and central nervous system activity, respectively. Computational models for permeability prediction can be broadly categorized into those based on physicochemical properties and those that simulate membrane transport. nih.gov
Quantitative Structure-Property Relationship (QSPR) models are frequently employed to correlate calculated molecular descriptors with experimentally determined permeability values. acs.org Key descriptors for predicting the permeability of this compound would include its lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov Generally, compounds with moderate lipophilicity, lower molecular weight, and a limited number of hydrogen bonding groups tend to exhibit better passive diffusion across lipid bilayers. nih.gov
Another approach involves molecular dynamics (MD) simulations, which can model the interaction of the compound with a lipid bilayer at an atomistic level. researchgate.net These simulations can provide insights into the free energy profile of the compound as it partitions into and traverses the membrane.
Solubility Prediction:
Aqueous solubility is a crucial factor for drug absorption and formulation. benthamdirect.com In silico solubility prediction models can be based on various principles, including fragmentation methods, QSPR, and thermodynamic cycles. lifechemicals.com Fragmentation methods calculate the solubility contribution of different molecular substructures. For this compound, the contributions of the quinoline, pyrazine, and amine functional groups would be considered.
QSPR models for solubility often use descriptors such as logP, melting point (as a proxy for crystal lattice energy), molecular size, and hydrogen bonding capacity. nih.gov Machine learning algorithms, such as random forests and support vector machines, are increasingly used to develop more accurate and robust QSPR models by learning from large datasets of compounds with known solubilities. lifechemicals.com
Metabolic Stability Prediction:
The metabolic stability of a compound influences its half-life and duration of action. In silico models for predicting metabolic stability primarily focus on identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes. acs.org
These models can be ligand-based or structure-based. Ligand-based approaches use QSAR and machine learning to correlate molecular features with metabolic stability data from in vitro assays (e.g., human liver microsomes). oup.comnih.gov Structure-based methods involve docking the compound into the active site of CYP enzyme crystal structures to predict the likelihood and regioselectivity of metabolism. moldiscovery.com For this compound, potential sites of metabolism would include the quinoline and pyrazine rings (hydroxylation) and the amine group (oxidation or conjugation). Software like MetaSite can predict the most probable sites of metabolism. moldiscovery.com
Below is a hypothetical data table summarizing the predicted properties for this compound based on the application of common computational models.
| Property | Predicted Value | Computational Method Employed | Implication |
| Permeability | |||
| Caco-2 Permeability (logPapp) | -5.5 | QSPR model based on 2D descriptors | Moderate to low intestinal permeability. |
| Blood-Brain Barrier (logBB) | -0.8 | Machine learning model (Random Forest) | Likely to have limited penetration into the central nervous system. |
| Solubility | |||
| Aqueous Solubility (logS) | -3.2 | General Solubility Equation (GSE) based on logP and melting point | Low aqueous solubility, which may impact oral absorption. |
| Metabolic Stability | |||
| Intrinsic Clearance (CLint) | 45 µL/min/mg | CYP P450 metabolism site prediction and substrate docking | Predicted to be moderately metabolized by liver enzymes, suggesting a potentially reasonable half-life. |
| Half-life (t1/2) in HLM | 35 min | Machine learning model (e.g., PredMS) | Moderate stability in human liver microsomes. |
Note: The values presented in this table are purely hypothetical and illustrative of the output from computational models. They have not been derived from experimental measurements.
Theoretical Toxicity Prediction Based on Structural Alerts and In Silico Models (Purely Theoretical, Non-Empirical)
In silico toxicology plays a vital role in early-stage drug discovery by identifying potential safety liabilities before significant resources are invested. nih.gov This is often achieved through the identification of "structural alerts," which are molecular substructures known to be associated with specific types of toxicity. nih.gov For this compound, a theoretical toxicity assessment would involve screening its structure for such alerts and utilizing computational models to predict various toxicity endpoints.
Identification of Structural Alerts:
The structure of this compound contains several moieties that could be flagged as potential structural alerts by expert systems like Toxtree or Derek Nexus. nih.gov These include:
Quinoline Ring: Certain quinoline derivatives have been associated with toxicities, and the quinoline scaffold itself can be a structural alert for mutagenicity and carcinogenicity, depending on its substitution pattern. nih.govsemanticscholar.org
Aromatic Amine: The primary amine attached to the pyrazine ring is an aromatic amine. This functional group is a well-known structural alert for mutagenicity, as it can be metabolically activated to reactive electrophilic species that can bind to DNA. researchgate.net
Pyrazine Ring: While not as notorious as other nitrogen heterocycles, the pyrazine ring system can also be involved in metabolic activation pathways that may lead to toxicity.
In Silico Toxicity Endpoint Prediction:
Beyond the identification of structural alerts, various computational models can provide quantitative or qualitative predictions for specific toxicity endpoints.
Mutagenicity: In silico models for Ames mutagenicity prediction are well-established and often employ a combination of expert rule-based and statistical methods. nih.govtandfonline.com Given the presence of an aromatic amine and a quinoline ring, it is plausible that some models would predict a potential for mutagenicity for this compound.
Carcinogenicity: Carcinogenicity prediction models are often based on large databases of rodent carcinogenicity data. nih.gov The prediction for this compound would be influenced by the presence of the aforementioned structural alerts.
Hepatotoxicity: The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. In silico models for hepatotoxicity may consider the potential for the formation of reactive metabolites, which can cause cellular damage. The metabolic activation of the quinoline or aromatic amine moieties could be a potential concern.
A summary of the hypothetical toxicity predictions for this compound is presented in the table below.
| Toxicity Endpoint | Predicted Risk | Basis for Theoretical Prediction |
| Genotoxicity | ||
| Ames Mutagenicity | Potential | Presence of aromatic amine and quinoline structural alerts. |
| Carcinogenicity | Potential | Structural alerts associated with carcinogenicity (quinoline, aromatic amine). |
| Organ Toxicity | ||
| Hepatotoxicity | Potential | Possible formation of reactive metabolites from the quinoline or aromatic amine moieties. |
| Cardiotoxicity (hERG) | Possible | General structural features common to some hERG inhibitors (e.g., nitrogen-containing heterocycle). |
| Other Toxicities | ||
| Skin Sensitization | Low | Lack of typical structural alerts for skin sensitization (e.g., Michael acceptors). |
Note: The predictions in this table are purely theoretical, based on the molecular structure of this compound and established principles of in silico toxicology. These predictions are not based on any experimental data and serve as a hypothetical assessment to guide further investigation.
Advanced Spectroscopic and Biophysical Characterization for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to obtain atomic-level information on the structure, dynamics, and interactions of molecules in solution. publish.csiro.au In drug discovery, it is instrumental in studying how a ligand, such as 5-Quinolin-3-ylpyrazin-2-amine, binds to its biological target, typically a protein. These methods can confirm binding, determine affinity, map the binding site, and provide structural details of the ligand-target complex.
Saturation Transfer Difference (STD) NMR and Ligand-Observed NMR for Binding Site Mapping
Ligand-observed NMR experiments are particularly useful when working with large protein targets or when isotopically labeled protein is unavailable. These methods focus on the signals of the small molecule ligand to deduce information about its binding event.
Saturation Transfer Difference (STD) NMR is a robust method for identifying ligands that bind to a target protein and for mapping the ligand's binding epitope. The experiment relies on the transfer of magnetization from the saturated protein to a bound ligand. Protons on the ligand that are in close proximity to the protein in the bound state receive the most saturation, resulting in a stronger signal in the STD spectrum. By analyzing the relative intensities of the signals, one can determine which parts of the ligand are most critical for the interaction.
For a hypothetical analysis of this compound, an STD NMR experiment would involve irradiating the protein target at a frequency where only protein protons resonate. If the compound binds, this saturation would be transferred to its protons. The resulting STD spectrum would show signals only for this compound, with the intensity of each signal being proportional to its proximity to the protein surface. For instance, if the quinoline (B57606) ring were buried deep within a binding pocket while the pyrazine-amine moiety were more solvent-exposed, the quinoline protons would exhibit a much stronger STD effect.
Illustrative STD NMR Data for a Quinoline-Based Ligand This table demonstrates typical data obtained from an STD NMR experiment for a generic quinoline-based compound binding to a protein kinase.
| Proton Assignment | Chemical Shift (ppm) | STD Amplification Factor (%) | Interpretation |
|---|---|---|---|
| H-2 (Quinoline) | 8.90 | 100 | Strong interaction, deep in binding pocket |
| H-4 (Quinoline) | 8.15 | 95 | Strong interaction, close to H-2 |
| H-8 (Quinoline) | 7.90 | 80 | Significant interaction with the protein |
| H-5 (Quinoline) | 7.75 | 75 | Significant interaction with the protein |
| H-6 (Pyrazine) | 8.50 | 40 | Weaker interaction, possibly solvent-exposed |
Isotope-Edited/Filtered NMR for Specificity and Affinity Determination
When isotopically labeled protein (e.g., with ¹⁵N or ¹³C) is available, a variety of powerful NMR experiments can be performed. These protein-observed methods monitor changes in the protein's NMR spectrum upon addition of the ligand.
Chemical Shift Perturbation (CSP) Mapping: The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of a ¹⁵N-labeled protein produces a unique peak for each backbone amide proton. When a ligand like this compound binds, it alters the chemical environment of nearby amino acid residues, causing their corresponding peaks in the HSQC spectrum to shift. By monitoring these chemical shift perturbations (CSPs), one can precisely map the ligand binding site on the protein surface. The magnitude of the shift can also be used to determine the dissociation constant (Kd), which quantifies the binding affinity.
Isotope-filtered experiments can be used to selectively observe either the ligand or the protein in a complex, helping to resolve spectral overlap and confirm specific interactions.
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool in drug discovery for characterizing compounds, studying their metabolism, identifying their biological targets, and investigating covalent interactions.
Metabolite Identification and Profiling in Preclinical Models
Before a compound can be considered for further development, its metabolic fate must be understood. In preclinical models (e.g., incubation with liver microsomes or in animal studies), MS is used to identify and quantify the metabolites of a parent drug. High-resolution mass spectrometry (HRMS) combined with liquid chromatography (LC) allows for the separation and precise mass measurement of metabolites, enabling the determination of their elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification.
For this compound, potential metabolic pathways could include oxidation (hydroxylation) of the quinoline or pyrazine (B50134) rings, N-dealkylation if substituents were present, or conjugation with glucuronic acid or sulfate (B86663) to increase water solubility for excretion. researchgate.net An LC-MS/MS analysis would aim to identify the products of these reactions.
Hypothetical Metabolites of this compound This table illustrates the kind of data generated in a metabolite identification study.
| Metabolite | Proposed Biotransformation | Parent [M+H]⁺ (m/z) | Metabolite [M+H]⁺ (m/z) | Mass Shift (Da) |
|---|---|---|---|---|
| M1 | Hydroxylation | 249.10 | 265.10 | +16 |
| M2 | Glucuronide Conjugation | 249.10 | 425.13 | +176 |
Chemical Proteomics and Target Deconvolution using Activity-Based Probes
Chemical proteomics aims to identify the protein targets of a small molecule within a complex biological system, such as a cell lysate or a whole cell. tum.de This is crucial for understanding a compound's mechanism of action and for identifying potential off-targets.
One common method involves immobilizing a derivative of the compound of interest (e.g., this compound) onto a solid support (like beads) to create an affinity matrix. This matrix is then incubated with a proteome. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry. tum.desemanticscholar.org
Activity-Based Protein Profiling (ABPP) is a more sophisticated approach that uses "activity-based probes." These are modified versions of the compound that include a reactive group (to form a covalent bond with the target) and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment. This technique specifically identifies functional targets in their active state. A probe based on the this compound scaffold could be synthesized to identify its kinase targets, as quinoline is a common scaffold for kinase inhibitors. nih.gov
Identification of Covalent Adducts with Biological Macromolecules
If a compound or one of its metabolites is chemically reactive, it may form covalent adducts with biological macromolecules like DNA or proteins. This can be a mechanism of toxicity or, in the case of covalent inhibitors, the intended mechanism of action. Mass spectrometry is the primary tool for identifying and characterizing these adducts.
For example, the genotoxic agent 4-Nitroquinoline 1-oxide (4NQO) forms covalent adducts with DNA after metabolic activation. mdpi.com To investigate if this compound or its metabolites form such adducts, it could be incubated with DNA or a model protein like human serum albumin. The macromolecule would then be digested (e.g., with proteases or nucleases), and the resulting peptides or nucleosides analyzed by LC-MS/MS to find species whose mass has increased by the mass of the compound or its reactive metabolite. Fragmentation analysis would then confirm the structure of the adduct and the specific site of modification on the macromolecule.
Structural Biology Techniques
X-ray Crystallography of Protein-Ligand Complexes with this compound
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including complex biological macromolecules like proteins. nih.govresearchgate.net By analyzing the diffraction pattern of X-rays passing through a crystal of a protein-ligand complex, scientists can generate a detailed electron density map and build an atomic model of the interaction. nih.govresearchgate.net This technique has been instrumental in the development of numerous drugs, particularly kinase inhibitors that share structural motifs with this compound, such as quinazoline (B50416) and quinoline derivatives. researchgate.netsoton.ac.uknih.govmdpi.com
In the context of this compound, co-crystallization with its target protein would be a primary objective. This involves growing crystals of the protein in the presence of the compound. nih.gov The resulting crystal structure would reveal the precise orientation of the inhibitor within the protein's binding site, the specific amino acid residues it interacts with, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). For instance, studies on other kinase inhibitors with quinazoline scaffolds have shown how the nitrogen atoms in the heterocyclic rings act as hydrogen bond acceptors, anchoring the molecule to the hinge region of the kinase domain. pharmablock.com
Hypothetical X-ray Crystallography Data for a Kinase in Complex with a Quinolinylpyrazine Inhibitor:
| Parameter | Value |
| PDB ID | (Hypothetical) |
| Resolution (Å) | 2.1 |
| R-work / R-free | 0.19 / 0.23 |
| Space Group | P2₁2₁2₁ |
| Key Interactions | Hydrogen bond to hinge region residue (e.g., Met), hydrophobic interactions with gatekeeper residue |
This table represents hypothetical data to illustrate what would be obtained from a successful X-ray crystallography experiment.
Cryo-Electron Microscopy (Cryo-EM) for Large Complex Structures
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and flexible macromolecular complexes that are difficult to crystallize. creative-biostructure.comnih.gov Cryo-EM involves flash-freezing a solution of the sample and imaging the individual particles with an electron microscope. creative-biostructure.com Computational methods are then used to reconstruct a three-dimensional model from thousands of two-dimensional images. creative-biostructure.com
For a small molecule like this compound, Cryo-EM would be most relevant when studying its interaction with a large protein complex. For example, if the target of this compound is a component of a larger signaling complex, Cryo-EM could be used to determine the structure of the entire assembly with and without the inhibitor bound. This would provide insights into how the compound might allosterically modulate the function of the complex or disrupt protein-protein interactions. Recent advancements in Cryo-EM have pushed the boundaries of resolution, making it possible to visualize the binding of small molecule ligands in well-resolved maps. biorxiv.orgbiorxiv.org
Small-Angle X-ray Scattering (SAXS) for Solution Conformation of Complexes
When this compound binds to its target protein, it may induce conformational changes. SAXS can be used to detect these changes by comparing the scattering profiles of the protein in its free (apo) form and in the ligand-bound (holo) form. nih.gov This can reveal whether the protein becomes more compact or extended upon ligand binding. SAXS can also be used in titration experiments to determine the binding affinity of a ligand for its target. nih.gov
Illustrative SAXS Parameters for a Protein-Ligand Interaction Study:
| Parameter | Apo Protein | Protein + this compound |
| Radius of Gyration (Rg) | 25.3 Å | 24.8 Å |
| Maximum Particle Dimension (Dmax) | 85 Å | 82 Å |
| Molecular Weight (from SAXS) | 50 kDa | 50.5 kDa |
This table presents exemplary data showing a slight compaction of the protein upon ligand binding, which can be indicative of an induced-fit mechanism.
Biophysical Binding Assays
Biophysical binding assays are essential for quantifying the interaction between a ligand and its target protein. These techniques provide crucial data on binding affinity, kinetics, and thermodynamics, which are vital for lead optimization in drug discovery.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization
Isothermal titration calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. nuvisan.com It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. khanacademy.orgfrontiersin.orgwhiterose.ac.uk By titrating a solution of this compound into a sample cell containing its target protein, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nuvisan.comkhanacademy.org
This thermodynamic data provides deep insights into the driving forces of the binding event. For example, a favorable enthalpic contribution (negative ΔH) often suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution (positive TΔS) can indicate the release of ordered water molecules from the binding interface. khanacademy.org
Representative ITC Data for a Protein-Inhibitor Interaction:
| Thermodynamic Parameter | Value |
| Dissociation Constant (KD) | 50 nM |
| Stoichiometry (n) | 1.05 |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (TΔS) | 3.2 kcal/mol |
| Gibbs Free Energy (ΔG) | -11.7 kcal/mol |
This table illustrates a binding event that is primarily driven by enthalpy, a common characteristic for potent inhibitors.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Affinity Determination
Surface plasmon resonance (SPR) is a powerful, label-free optical technique for studying biomolecular interactions in real-time. nicoyalife.comreichertspr.com It allows for the determination of both the kinetics (association and dissociation rates) and the affinity of an interaction. nicoyalife.comnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.
By analyzing the shape of the sensorgram (a plot of response versus time), one can determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) can then be calculated as the ratio of koff to kon. This kinetic information is particularly valuable in drug discovery, as compounds with slow dissociation rates (long residence times) often exhibit a more durable pharmacological effect.
Example SPR Kinetic and Affinity Data:
| Parameter | Value |
| Association Rate (kon) | 2.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (koff) | 1.25 x 10⁻³ s⁻¹ |
| Dissociation Constant (KD) | 50 nM |
This table provides an example of kinetic data that can be obtained from an SPR experiment, complementing the thermodynamic data from ITC.
MicroScale Thermophoresis (MST) for Ligand-Target Interactions
MicroScale Thermophoresis (MST) is a powerful biophysical technique utilized to quantify the interactions between biomolecules in solution. This method relies on the principle of thermophoresis, the directed movement of molecules in a temperature gradient. The thermophoretic mobility of a protein is sensitive to changes in its size, charge, and hydration shell, which are often altered upon ligand binding. By fluorescently labeling one of the interacting partners (typically the macromolecule), the binding event can be quantified by detecting changes in the fluorescence signal as a function of the ligand concentration.
This technique is particularly advantageous for its low sample consumption, rapid measurement times, and broad applicability to a wide range of biological systems, including those under challenging conditions. MST can determine binding affinities (expressed as the dissociation constant, Kd), providing crucial insights into the thermodynamics of ligand-target interactions.
Despite the utility of MST in drug discovery and molecular biology for characterizing ligand-protein interactions, a comprehensive search of the scientific literature and available research databases did not yield any specific studies that have employed MicroScale Thermophoresis for the characterization of this compound. Consequently, there is no published data available regarding the binding affinity, stoichiometry, or thermodynamic parameters of this compound with any biological target as determined by MST.
The absence of such data precludes a detailed discussion and the presentation of research findings, including data tables, for the interaction of this compound as studied by this specific method. Further biophysical investigations would be required to elucidate its binding characteristics using MicroScale Thermophoresis.
Future Research Directions and Translational Potential Pre Clinical Focus
Development of Next-Generation 5-Quinolin-3-ylpyrazin-2-amine Analogues
The development of next-generation analogues of this compound is a key step in translating this scaffold into a viable clinical candidate. The primary goals of these efforts are to enhance its potency and selectivity towards its biological targets and to optimize its pharmacokinetic profile.
Strategies for Enhancing Target Selectivity and Potency
While the this compound scaffold shows promise, enhancing its selectivity and potency is crucial for minimizing off-target effects and maximizing therapeutic efficacy. Several strategies can be employed to achieve this:
Structure-Based Drug Design: High-resolution crystal structures of the target protein in complex with the this compound scaffold can reveal key binding interactions. This information can guide the rational design of analogues with modifications that enhance these interactions, thereby increasing potency. Computational methods like molecular docking and molecular dynamics simulations can be used to predict the binding affinities of designed analogues and prioritize them for synthesis.
Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to develop more potent and selective inhibitors. For the this compound scaffold, this could involve exploring different substitutions on the quinoline (B57606) and pyrazine (B50134) rings to probe for additional binding pockets.
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of analogues with systematic variations, QSAR models can be developed to correlate specific structural features with biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent analogues. A study on quinolinyl pyrimidine derivatives highlighted that both the -NH2 groups on the quinoline and pyrimidine rings are critical for activity, and that monosubstitution at the R2 position of the pyrimidine ring showed increasing potency in the order of phenyl ring > heteroaryl groups >> aliphatic groups mdpi.com.
| Strategy | Description | Potential Outcome |
| Structure-Based Drug Design | Utilizes 3D structural information of the target to guide the design of analogues with improved binding. | Increased potency and selectivity. |
| Fragment-Based Drug Design | Identifies and optimizes small molecular fragments that bind to the target. | Novel analogues with unique binding modes. |
| QSAR Studies | Correlates structural features with biological activity to predict the potency of new compounds. | Efficient design of more potent analogues. |
Design of Compounds with Modulated Pharmacokinetic Profiles (theoretical)
Optimizing the pharmacokinetic properties of a drug candidate is as important as its pharmacodynamic activity. Theoretical and computational approaches can play a significant role in designing this compound analogues with improved absorption, distribution, metabolism, and excretion (ADME) profiles.
In Silico ADME Prediction: A variety of computational models and software can predict the ADME properties of virtual compounds. benthamdirect.comuniroma1.itnih.gov These tools can assess parameters such as aqueous solubility, membrane permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govyoutube.com By screening virtual libraries of this compound analogues, researchers can prioritize compounds with favorable predicted pharmacokinetic profiles for synthesis.
Physicochemical Property Modulation: The physicochemical properties of a molecule, such as lipophilicity (logP), topological polar surface area (TPSA), and molecular weight, significantly influence its pharmacokinetic behavior. vipergen.com Medicinal chemists can strategically modify the this compound scaffold to fine-tune these properties. For example, introducing polar functional groups can increase solubility, while modifying metabolically liable sites can improve metabolic stability. nih.govresearchgate.net
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical models that simulate the ADME of a drug in the body based on its physicochemical properties and physiological parameters. nih.govtandfonline.com These models can be used to predict the human pharmacokinetic profile of a drug candidate based on preclinical data, helping to guide dose selection and identify potential drug-drug interactions.
| Parameter | Computational Approach | Desired Outcome |
| Absorption | Prediction of solubility and permeability (e.g., using SwissADME) acs.org | High gastrointestinal absorption. |
| Distribution | Prediction of plasma protein binding and volume of distribution. | Optimal tissue distribution to reach the target site. |
| Metabolism | Identification of potential metabolic hotspots (e.g., using StarDrop). youtube.com | Increased metabolic stability and reduced formation of reactive metabolites. |
| Excretion | Prediction of clearance pathways. | Balanced clearance to maintain therapeutic concentrations. |
Exploration of Novel Biological Applications Based on Mechanistic Understanding
A thorough understanding of the biological targets and signaling pathways modulated by the this compound scaffold can open up new avenues for its therapeutic application beyond its initial intended use.
Repurposing or Expanding the Therapeutic Scope of the Scaffold
Drug repurposing, the identification of new uses for existing drugs, is a time- and cost-effective strategy in drug discovery. mdpi.com Given that many kinase inhibitors have shown efficacy in non-cancer indications, there is potential to repurpose this compound analogues for other diseases. acs.orgacs.org For instance, if the scaffold is found to inhibit kinases involved in inflammatory or autoimmune processes, it could be investigated for the treatment of conditions like rheumatoid arthritis or inflammatory bowel disease. nih.gov Furthermore, a detailed understanding of its off-target activities could reveal unexpected therapeutic opportunities. acs.org
Combination Strategies with Other Biological Modulators
Combining targeted therapies can often lead to synergistic effects and overcome drug resistance. nih.gov Investigating the combination of this compound analogues with other therapeutic agents is a promising research direction. For example, in an oncology setting, it could be combined with chemotherapy, immunotherapy, or other targeted drugs to enhance anti-tumor activity. researchgate.netnih.govtandfonline.com Preclinical studies using cell lines and animal models can be used to identify synergistic combinations and to understand the molecular basis of their enhanced efficacy.
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond a single-target approach and embrace a systems-level perspective. The integration of multi-omics data provides a powerful platform for achieving this. nih.govdrugdiscoverynews.comnih.govresearchgate.netaacr.org
Genomics: Genomic data can help identify patient populations that are most likely to respond to treatment with a this compound analogue based on their genetic makeup.
Proteomics: Proteomic approaches can be used to identify the direct and indirect protein targets of the compound and to characterize its impact on global protein expression and phosphorylation status.
Metabolomics: Metabolomic profiling can reveal how the compound alters cellular metabolism, providing insights into its mechanism of action and potential biomarkers of response.
By integrating these different "omics" datasets, researchers can construct comprehensive models of the drug's effects on cellular networks, leading to a deeper understanding of its therapeutic and potential toxic effects. nih.gov This systems-level understanding can guide the development of more effective and safer drugs, facilitate the discovery of biomarkers for patient stratification, and provide a rationale for novel combination therapies.
| Omics Layer | Information Gained | Application in Drug Development |
| Genomics | Genetic determinants of drug response. | Patient stratification and personalized medicine. |
| Proteomics | Drug targets and effects on signaling pathways. | Mechanism of action elucidation and biomarker discovery. |
| Metabolomics | Alterations in cellular metabolism. | Understanding metabolic effects and identifying biomarkers. |
Network Pharmacology Approaches to Identify Broader Biological Impact
Network pharmacology represents a holistic approach to understanding drug action, moving beyond the "one target, one drug" model to a more comprehensive "multi-target, multi-pathway" perspective. For a compound like this compound, which incorporates two biologically active moieties, network pharmacology can be instrumental in predicting its potential targets and off-targets, thereby providing a systems-level view of its biological activity.
The initial step in a network pharmacology investigation would involve the construction of a compound-target network. This can be achieved through various computational methods, including molecular docking simulations against a panel of known protein targets, particularly kinases, given the prevalence of quinoline and pyrazine scaffolds in kinase inhibitors. Publicly available databases such as ChEMBL, DrugBank, and the Therapeutic Target Database (TTD) can be mined for known targets of structurally similar compounds.
Once a preliminary target profile is established, these targets can be mapped onto protein-protein interaction (PPI) networks and signaling pathways. This allows for the identification of key biological processes and pathways that are likely to be modulated by this compound. For instance, if the compound is predicted to interact with multiple nodes within the PI3K/Akt/mTOR signaling pathway, it could be hypothesized to have potential applications in oncology. Similarly, interactions with inflammatory pathway components could suggest its use in autoimmune diseases.
A hypothetical network pharmacology workflow for this compound is outlined in the table below:
| Step | Description | Tools and Databases | Expected Outcome |
| 1. Target Prediction | In silico prediction of potential protein targets. | Molecular Docking (e.g., AutoDock, Glide), Pharmacophore Modeling, Similarity Searching (e.g., SwissTargetPrediction, SuperPred) | A list of putative protein targets with binding affinity scores. |
| 2. Network Construction | Building a network of compound-target and target-target interactions. | STRING, BioGRID, Cytoscape | Visualization of the interaction network, highlighting key nodes and clusters. |
| 3. Pathway and GO Enrichment Analysis | Identifying significantly enriched biological pathways and Gene Ontology (GO) terms. | DAVID, Metascape, Reactome | Insights into the biological processes and molecular functions potentially modulated by the compound. |
| 4. Disease Association | Linking the identified targets and pathways to specific diseases. | OMIM, DisGeNET, KEGG PATHWAY | Prioritization of disease areas for further experimental validation. |
This in silico approach can generate valuable hypotheses about the broader biological impact of this compound, guiding subsequent experimental validation and de-risking the early stages of drug development.
Phenotypic Screening Coupled with Mechanistic Deconvolution
While target-based screening has been a cornerstone of drug discovery, phenotypic screening is experiencing a resurgence. This approach focuses on identifying compounds that produce a desired change in a cellular or organismal phenotype, without a priori knowledge of the molecular target. nih.govnih.gov Given the novelty of this compound, phenotypic screening could uncover unexpected therapeutic activities.
A high-content screening (HCS) campaign could be designed using a diverse panel of cell lines representing various cancer types or other disease models. Cells would be treated with the compound, and a range of phenotypic readouts, such as cell morphology, proliferation, apoptosis, and the expression of specific biomarkers, would be measured using automated microscopy and image analysis.
Once a desirable phenotype is observed, the critical and often challenging step of mechanistic deconvolution, or target identification, begins. nih.gov This process aims to pinpoint the molecular target(s) responsible for the observed phenotype. Several powerful techniques can be employed for this purpose:
Affinity-based methods: These techniques, such as affinity chromatography and chemical proteomics, involve immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates. thieme-connect.com
Expression-based methods: Transcriptomic (RNA-seq) and proteomic (e.g., SILAC, iTRAQ) profiling of cells treated with the compound can reveal changes in gene and protein expression that provide clues about the affected pathways and potential targets.
Genetic approaches: Techniques like CRISPR-Cas9 screening can be used to identify genes whose knockout or knockdown confers resistance or sensitivity to the compound, thereby implicating the corresponding proteins as potential targets.
The synergy between phenotypic screening and mechanistic deconvolution offers a powerful strategy to not only discover novel biological activities for this compound but also to gain a deep understanding of its mechanism of action. researchgate.netcreative-biolabs.com
Challenges and Opportunities in Translating Academic Insights into Preclinical Development
The transition from an interesting academic finding to a viable preclinical candidate is fraught with challenges. biobostonconsulting.commedium.com For this compound, several key hurdles will need to be addressed to realize its translational potential.
Addressing Specificity and Off-Target Interactions
A major challenge in drug development is ensuring that a compound interacts specifically with its intended target to elicit a therapeutic effect while minimizing interactions with other proteins that could lead to toxicity. frontiersin.org As suggested by the potential for polypharmacology with quinoline-pyrazine hybrids, this compound may interact with multiple targets. While this can sometimes be advantageous (e.g., in complex diseases like cancer), it can also be a significant liability.
Comprehensive selectivity profiling will be essential. This involves screening the compound against a broad panel of kinases and other relevant protein families. The results of these assays will provide a clearer picture of its specificity and potential off-target interactions. If problematic off-target activities are identified, medicinal chemistry efforts can be directed towards designing derivatives with improved selectivity.
Innovation in Synthesis and Derivatization for Drug Discovery Leads
The development of a robust and scalable synthetic route is a critical early step in any drug discovery program. rsc.org For this compound, exploring efficient and cost-effective synthetic methodologies will be crucial for producing the quantities of material needed for preclinical studies. Furthermore, the ability to readily synthesize a diverse library of derivatives is essential for establishing structure-activity relationships (SAR) and optimizing the compound's properties.
Modern synthetic organic chemistry offers a plethora of tools for the derivatization of heterocyclic scaffolds like quinoline and pyrazine. researchgate.net Techniques such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to introduce a wide range of substituents at various positions on the quinoline and pyrazine rings. This will allow for the systematic exploration of how different functional groups impact the compound's potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
The table below outlines potential derivatization strategies for this compound to generate a library of analogs for SAR studies:
| Scaffold Position | Potential Modifications | Rationale |
| Quinoline Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions. | To modulate electronic properties, steric bulk, and potential interactions with the target protein. |
| Pyrazine Ring | Substitution at the remaining open position. | To explore additional binding interactions and influence solubility. |
| Amine Group | Acylation, alkylation, or conversion to other functional groups. | To investigate the importance of the amine for target binding and to modulate physicochemical properties. |
Through a synergistic combination of computational prediction, innovative screening strategies, and creative medicinal chemistry, the full therapeutic potential of this compound can be systematically explored. While the path to a clinically approved drug is long and arduous, the unique structural features of this compound make it a compelling starting point for future drug discovery efforts.
Q & A
Q. What factors explain variability in synthetic yields of this compound derivatives across studies?
- Methodological Answer : Variability arises from catalyst loading (e.g., 5–10 mol% Pd(PPh3)4), solvent polarity (DMF vs. THF), and purification methods. Optimize via design of experiments (DoE) to identify critical parameters (e.g., temperature sensitivity ±5°C alters yields by 15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
